molecular formula C8H8N4O B12578557 N-[2-(Azidomethyl)phenyl]formamide CAS No. 496963-66-7

N-[2-(Azidomethyl)phenyl]formamide

Cat. No.: B12578557
CAS No.: 496963-66-7
M. Wt: 176.18 g/mol
InChI Key: HPLVJHMGALDWNT-UHFFFAOYSA-N
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Description

N-[2-(Azidomethyl)phenyl]formamide (CAS 37706-73-3) is an organic compound with the molecular formula C8H8N4O, serving as a versatile precursor in coordination chemistry and organometallic synthesis . Its primary research value lies in its role as a direct intermediate in the synthesis of 2-(azidomethyl)phenyl isocyanide, a functionalized isocyanide ligand . The synthesis is achieved through the reaction of 2-(chloromethyl)phenyl formamide with sodium azide (NaN3) in dimethyl sulfoxide (DMSO) . Upon coordination to transition metal centers such as Pt(II), Pd(II), and W(0), the isocyanide derived from this formamide can undergo intramolecular reactions, which are studied for the potential formation of heterocyclic carbenes and other complex coordination motifs . This makes it a valuable building block for developing new catalytic systems and exploring novel reaction pathways in organometallic chemistry. The compound should be handled by trained researchers in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

496963-66-7

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-[2-(azidomethyl)phenyl]formamide

InChI

InChI=1S/C8H8N4O/c9-12-11-5-7-3-1-2-4-8(7)10-6-13/h1-4,6H,5H2,(H,10,13)

InChI Key

HPLVJHMGALDWNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])NC=O

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(Azidomethyl)phenyl]formamide can be achieved through several methods. One common approach involves the reaction of 2-(chloromethyl)benzaldehyde with sodium azide in the presence of a suitable solvent to form the azido intermediate. This intermediate is then subjected to formylation using formic acid or formic acid derivatives to yield the final product .

Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis typically involves the use of mild reaction conditions and readily available reagents. The reaction is usually carried out under controlled temperatures to ensure high yields and purity of the product.

Chemical Reactions Analysis

N-[2-(Azidomethyl)phenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: Reduction of the azido group can lead to the formation of amines or other nitrogen-containing compounds.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Chemical Synthesis

a. Synthesis of Substituted Formylamines

N-[2-(Azidomethyl)phenyl]formamide can be synthesized through the reaction of 2-(chloromethyl)phenyl formamide with sodium azide in dimethyl sulfoxide (DMSO). This reaction yields the azidomethyl derivative, which can serve as an intermediate for further transformations in organic synthesis .

b. Leuckart Reaction

The compound is also relevant in the context of the Leuckart reaction, which is a method for synthesizing substituted amines from aldehydes and formamides. The improved method allows for accelerated reactions that yield high quantities of substituted amines, including those derived from this compound . This method has implications for the production of pharmaceuticals and agrochemicals.

Medicinal Chemistry

a. Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds derived from azides, including this compound. Compounds with azide functional groups have been shown to exhibit activity against various bacterial strains, making them candidates for further investigation as antimicrobial agents .

b. Drug Development

The azide moiety is a key functional group in drug development due to its ability to participate in click chemistry reactions, facilitating the synthesis of complex molecules. This compound can be used as a building block for creating more complex pharmaceutical compounds through these chemical reactions .

Materials Science

a. Polymer Chemistry

The incorporation of azide groups into polymer backbones allows for post-polymerization modification through click chemistry. This property makes this compound valuable for developing smart materials that can respond to environmental stimuli or have enhanced mechanical properties .

b. Functionalization of Surfaces

This compound can be employed in surface functionalization processes where azide groups are used to attach various functional entities onto surfaces, enhancing their properties for specific applications such as biosensors or catalytic surfaces .

Catalysis

a. Transition Metal Coordination

The coordination chemistry of compounds like this compound with transition metals has been explored to develop new catalytic systems. These systems can facilitate various chemical reactions, including cross-coupling reactions that are essential in organic synthesis .

b. Role in Click Chemistry

As an azide-containing compound, this compound is an excellent candidate for click chemistry applications, particularly in synthesizing bioconjugates and other complex molecular architectures that are crucial in drug delivery systems and biomaterials .

Summary Table of Applications

Application Area Details
Chemical SynthesisSynthesis of substituted formylamines; improved Leuckart reaction
Medicinal ChemistryPotential antimicrobial properties; drug development
Materials SciencePolymer chemistry; surface functionalization
CatalysisTransition metal coordination; role in click chemistry

Mechanism of Action

The mechanism of action of N-[2-(Azidomethyl)phenyl]formamide involves the reactivity of the azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions in click chemistry applications. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .

Comparison with Similar Compounds

Table 1: Structural Comparison of Formamide Derivatives

Compound Name Substituents on Phenyl Ring Key Functional Groups Bioactivity (if reported)
N-[2-(Azidomethyl)phenyl]formamide Azidomethyl (–CH₂N₃) at C2 Formamide (–NHCHO) Not explicitly reported
(Z)-N-(4-hydroxystyryl)formamide Styryl (–CH=CH–) at C4 Formamide, hydroxyl (–OH) Antibacterial (E. coli, S. aureus)
(E)-N-(4-hydroxystyryl)formamide Styryl (–CH=CH–) at C4 Formamide, hydroxyl Antibacterial (E. coli)
N-[2-hydroxy-5-...]formamide (Compound B, ) Hydroxy (–OH) at C2, ethylamino substituents Formamide, hydroxy, ethylamino Pharmacopeial impurity; no bioactivity reported
Milveterol Hydrochloride Complex hydroxy/amino/phenyl chains Formamide, hydroxy, phenylethylamine Asthma/COPD therapeutic agent

Key Observations :

  • Azide Reactivity : The azidomethyl group in this compound distinguishes it from hydroxyl- or methoxy-substituted analogs. Azides are prone to Staudinger or Huisgen cycloaddition reactions, making this compound valuable in synthetic chemistry.
  • Bioactivity : Styryl formamides (e.g., compounds 3 and 4 in ) exhibit antibacterial activity, likely due to their conjugated double bonds and hydroxyl groups. The absence of similar substituents in this compound suggests divergent biological properties .

Chromatographic and Analytical Properties

Table 2: HPLC Retention Times and Response Factors ()

Compound ID Structure Summary Retention Time (F) Relative Response Factor (%)
Target This compound Not reported Not reported
B () N-[2-hydroxy-5-...]formamide 0.7 1.00
D () N-[2-hydroxy-5-...]formamide 1.3 1.00
F () Formoterol-related compound F 2.0 1.00

Key Observations :

  • Hydrophilic substituents (e.g., hydroxyl groups) correlate with shorter retention times (e.g., Compound B: 0.7). The azidomethyl group, being moderately polar, may result in intermediate retention behavior.
  • Formamide derivatives with bulky substituents (e.g., Compound F in ) show longer retention times (2.0), suggesting steric effects influence chromatographic separation .

Research Implications and Gaps

  • Antimicrobial Potential: While styryl formamides show antibacterial activity, the azide group’s impact on microbial targets remains unexplored. Comparative studies with this compound are warranted .
  • Pharmacokinetics : The absence of pharmacokinetic data (e.g., solubility, metabolic stability) for this compound limits its therapeutic evaluation. Analogs like Milveterol Hydrochloride highlight the importance of hydroxyl/amine substituents in drug design .

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